molecular formula C9H11FOS B7991964 2-Ethoxy-5-fluorophenyl methyl sulfide

2-Ethoxy-5-fluorophenyl methyl sulfide

Cat. No.: B7991964
M. Wt: 186.25 g/mol
InChI Key: LYLAQQUBIJTSRK-UHFFFAOYSA-N
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Description

2-Ethoxy-5-fluorophenyl methyl sulfide is an organic compound with the molecular formula C9H11FOS It is characterized by the presence of an ethoxy group, a fluorine atom, and a methyl sulfide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-fluorophenyl methyl sulfide typically involves the reaction of 2-ethoxy-5-fluorobenzene with a methylthiolating agent. One common method is the nucleophilic substitution reaction where 2-ethoxy-5-fluorobenzene reacts with methylthiolate anion under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-fluorophenyl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The methyl sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethoxy group or the fluorine atom under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of de-ethoxylated or de-fluorinated products

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

2-Ethoxy-5-fluorophenyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-fluorophenyl methyl sulfide involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-fluorophenyl methyl sulfide
  • 2-Methoxy-5-fluorophenyl methyl sulfide
  • 2-Ethoxy-5-chlorophenyl methyl sulfide

Uniqueness

2-Ethoxy-5-fluorophenyl methyl sulfide is unique due to the specific positioning of the ethoxy and fluorine groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds. The presence of both electron-donating (ethoxy) and electron-withdrawing (fluorine) groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-ethoxy-4-fluoro-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c1-3-11-8-5-4-7(10)6-9(8)12-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLAQQUBIJTSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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